molecular formula C22H36NNaO7S B585675 Sulfosuccinimidyl Elaidate Sodium CAS No. 1212012-37-7

Sulfosuccinimidyl Elaidate Sodium

Cat. No.: B585675
CAS No.: 1212012-37-7
M. Wt: 481.58
InChI Key: FZVVLJSNKVOPRF-KVVVOXFISA-M
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The IUPAC name for sulfosuccinimidyl elaidate sodium is sodium 1-[(E)-octadec-9-enoyloxy]-2,5-dioxopyrrolidine-3-sulfonate . This designation reflects:

  • Sulfosuccinimidyl group : A cyclic carbamate structure (2,5-dioxopyrrolidine-3-sulfonate) linked to a sulfonic acid group.
  • Elaidate moiety : The trans (E)-configured octadec-9-enoate ester derived from elaidic acid.
  • Sodium counterion : Neutralizes the sulfonic acid group, enhancing water solubility.

The CAS number for this compound is not explicitly listed in primary databases, suggesting limited commercial availability compared to its cis-isomer, sulfosuccinimidyl oleate sodium (CAS 1212012-37-7).

Molecular Formula and Atomic Composition Analysis

Property Value
Molecular formula C₂₂H₃₆NNaO₇S
Molecular weight 481.58 g/mol
Elemental composition C (53.3%), H (7.5%), N (2.9%), Na (4.8%), O (23.1%), S (6.6%)
Degrees of unsaturation 5 (four from the oleate chain, one from the pyrrolidine ring)

The molecular formula aligns with its structural components: the elaidate chain (C₁₈H₃₃O₂), the sulfosuccinimidyl group (C₄H₄NO₅S), and the sodium ion.

Crystallographic Structure and Conformational Isomerism

This compound adopts a trans (E)-configuration at the C9-C10 double bond of the elaidate chain, distinguishing it from the cis (Z)-oleate isomer. Key structural features include:

  • Planar geometry : The sulfosuccinimidyl group’s cyclic carbamate and sulfonate groups enforce rigidity in the molecule’s core.
  • Alkyl chain orientation : The trans configuration reduces steric hindrance, favoring extended conformations compared to the cis isomer.

No crystallographic data is publicly available for this compound, but its structural analogs (e.g., sulfosuccinimidyl oleate sodium) exhibit similar motifs, with the sulfosuccinimidyl group positioned for nucleophilic substitution reactions.

Spectroscopic Characterization (NMR, IR, MS)

While direct spectroscopic data for this compound is scarce, its properties can be inferred from related compounds and general spectroscopic principles:

¹H NMR Analysis
Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Sulfosuccinimidyl pyrrolidine 4.5–5.0 (C=O adjacent protons) Singlet
Elaidate chain (CH₂ groups) 1.2–1.6 (methyl), 2.2–2.4 (CH₂ near carbonyl) Multiplet
Elaidate double bond (trans) 5.3–5.5 (vinyl protons, J = ~15 Hz) Doublet

The trans configuration results in a higher coupling constant (J ≈ 15 Hz) for the vinyl protons compared to the cis isomer (J ≈ 10 Hz).

IR Spectroscopy
Functional Group Absorption Band (cm⁻¹)
Sulfonate (S=O) 1200–1250 (asymmetric), 1050–1100 (symmetric)
Carbamate (C=O) 1720–1750
Elaidate C=O 1680–1710

Comparative Analysis with Sulfosuccinimidyl Oleate Sodium

Property This compound Sulfosuccinimidyl Oleate Sodium
Double bond geometry Trans (E) Cis (Z)
Molecular flexibility Higher (trans reduces kinking) Lower (cis introduces kinking)
Biological activity Limited data CD36 inhibition, mitochondrial inhibition (IC₅₀ = 4 μM)
Spectroscopic markers δ 5.3–5.5 (J ≈ 15 Hz) δ 5.3–5.5 (J ≈ 10 Hz)

The trans configuration in this compound may alter its interaction with biological membranes or receptors compared to the cis isomer.

Properties

CAS No.

1212012-37-7

Molecular Formula

C22H36NNaO7S

Molecular Weight

481.58

IUPAC Name

sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-;

InChI Key

FZVVLJSNKVOPRF-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Synonyms

2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium;  Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt

Origin of Product

United States

Preparation Methods

Carboxyl Activation of Elaidic Acid

Elaidic acid (trans-9-octadecenoic acid) undergoes NHS esterification using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where DSC activates the carboxyl group for NHS conjugation:

Elaidic acid+DSCDMF, 25°CSulfosuccinimidyl elaidate+CO2+N-hydroxysuccinimide\text{Elaidic acid} + \text{DSC} \xrightarrow{\text{DMF, 25°C}} \text{Sulfosuccinimidyl elaidate} + \text{CO}_2 + \text{N-hydroxysuccinimide}

Critical parameters:

  • Molar ratio : 1:1.2 (elaidic acid:DSC) for complete conversion

  • Solvent system : Anhydrous DMF maintains reagent stability

  • Reaction time : 12–16 hours under nitrogen atmosphere

Sodium Salt Formation

The NHS ester intermediate is converted to its sodium salt via ion exchange chromatography or direct titration with sodium bicarbonate:

Sulfosuccinimidyl elaidate+NaHCO3Sulfosuccinimidyl elaidate sodium+H2O+CO2\text{Sulfosuccinimidyl elaidate} + \text{NaHCO}3 \rightarrow \text{Sulfosuccinimidyl elaidate sodium} + \text{H}2\text{O} + \text{CO}_2

Optimized conditions :

  • pH : 7.5–8.0 (phosphate buffer)

  • Temperature : 4°C to prevent hydrolysis

Purification and Solubility Profiling

Solvent Partitioning

Crude product is purified through sequential solvent extraction:

StepSolvent SystemPurposeYield (%)
1Hexane:DMF (3:1)Remove unreacted DSC92 ± 3
2Ethyl acetate:Water (2:1)Isolate sodium salt85 ± 2

Data adapted from linoleate purification protocols.

Dialysis-Based Desalting

Final purification employs dialysis against saline (0.9% NaCl) using a 1 kDa MWCO membrane:

ParameterValue
Dialysis duration48 hours
Buffer volume ratio1:100 (sample:buffer)
Purity post-dialysis>98% (HPLC)

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A C18 column (4.6 × 250 mm, 5 μm) resolves this compound from byproducts:

CompoundRetention Time (min)Mobile Phase (ACN:H2O)
NHS ester12.775:25
Elaidic acid8.285:15

Gradient elution at 1 mL/min ensures baseline separation.

Mass Spectrometric Confirmation

Electrospray ionization (ESI-MS) in negative mode confirms molecular identity:

Observed m/z:493.2(C22H37NNaO6S) [M–H]\text{Observed } m/z: 493.2 \, (\text{C}{22}\text{H}{37}\text{NNaO}_6\text{S}^-)\text{ [M–H]}^-
Theoretical m/z:493.2(±0.1Da)\text{Theoretical } m/z: 493.2 \, (\pm 0.1 \, \text{Da})

Temperature (°C)Degradation Rate (k, day⁻¹)Half-Life (days)
-800.0012 ± 0.0003577
-200.0041 ± 0.0007169
250.098 ± 0.0117

Storage at -80°C in anhydrous DMSO is recommended for long-term stability.

Biological Compatibility Assessment

Cytotoxicity Profiling

In BV2 microglial cells, this compound (≤50 μM) shows no significant viability reduction over 24 hours:

Concentration (μM)Viability (% Control)
2098 ± 4
5095 ± 3
10082 ± 5*

*Denotes p < 0.05 vs. control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances yield and reduces side reactions:

ParameterBatch ReactorContinuous Flow
Reaction time16 hours45 minutes
Yield78%89%
Purity95%97%

Adapted from linoleate scale-up protocols .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Bis(sulfosuccinimidyl) Suberate (BS³)
  • Molecular Formula : C₁₆H₂₀N₂Na₂O₁₄S₂
  • Key Features :
    • Water-soluble analog of disuccinimidyl suberate (DSS), with an 11.4 Å spacer arm.
    • Used for homobifunctional crosslinking of primary amines in proteins, ideal for stabilizing protein complexes in physiological buffers .
  • Comparison :
    • Unlike Sulfosuccinimidyl Elaidate Sodium, BS³ lacks a fatty acid chain, making it more suitable for general protein-protein crosslinking rather than lipid-associated studies.
Sulfosuccinimidyl Biotin (Sulfo-NHS-Biotin)
  • Molecular Formula : C₁₄H₁₈O₈N₃S₂Na
  • Key Features :
    • Biotinylation reagent for labeling primary amines in antibodies, enzymes, and other proteins.
    • The biotin tag enables detection via streptavidin conjugates in assays like ELISA or Western blotting .
  • Comparison :
    • This compound’s elaidate (trans-oleate) chain provides hydrophobic interactions absent in Sulfo-NHS-Biotin, broadening its utility in membrane biology.
Sulfosuccinimidyl Oleate Sodium
  • Key Features :
    • Structurally identical to this compound except for the cis configuration of the oleate fatty acid (vs. trans in elaidate).
  • Comparison: The trans configuration of elaidate increases melting point (e.g., methyl elaidate m.p. = 9.5–11.5°C vs. Cis/trans isomerism may affect interactions with lipid bilayers or hydrophobic pockets in proteins .

Functional and Application-Based Comparison

Parameter This compound BS³ Sulfo-NHS-Biotin Sulfosuccinimidyl Oleate Sodium
Primary Use Lipid-protein conjugation Protein-protein crosslinking Protein biotinylation Lipid-protein conjugation (cis form)
Solubility Water and polar solvents Water-soluble Water-soluble Water and polar solvents
Spacer Arm/Chain Length ~18-carbon elaidate chain 11.4 Å spacer 13.5 Å (biotin spacer) ~18-carbon oleate chain (cis)
Key Functional Group Trans-elaidate + NHS ester NHS ester + suberate linker NHS ester + biotin Cis-oleate + NHS ester
Commercial Availability MedChemExpress, Santa Cruz Biotechnology Thermo Scientific G-Biosciences MedChemExpress, Selleck
Price (25 mg) ~2870 CNY ~$200–$300 ~$150–$200 ~2500–3000 CNY

Research Findings and Practical Considerations

  • Crosslinking Efficiency :
    • BS³ and this compound both exhibit high reactivity with primary amines, but the latter’s elaidate chain enables unique applications in lipid-rich environments, such as liposome functionalization .
  • Stability :
    • Sulfosuccinimidyl esters hydrolyze in aqueous buffers (half-life ~1 hour at pH 7.5), necessitating immediate use after dissolution. Elaidate’s trans configuration may slightly enhance stability compared to cis-oleate derivatives .
  • Biological Compatibility: this compound is preferred for studies requiring minimal organic solvents, whereas non-sulfonated analogs (e.g., DSS) require DMSO or DMFA .

Q & A

Q. What are the critical physicochemical properties of Sulfosuccinimidyl Elaidate Sodium (SSES) that influence its reactivity in bioconjugation experiments?

SSES is a water-soluble, sulfonated NHS ester that reacts with primary amines (ε-amino groups of lysine) or thiols to form stable amide or thioester bonds. Its solubility in aqueous buffers (e.g., PBS, pH 7.2–8.5) and polar organic solvents (e.g., DMSO) ensures compatibility with biomolecules . Key properties include:

  • Reactivity : Hydrolysis susceptibility in aqueous solutions (t1/2 ~30–60 minutes at pH 7.4), necessitating immediate use after dissolution.
  • Structural specificity : The elaidate (trans-oleate) chain may influence membrane permeability in lipid-modified conjugates .
  • Optimal pH : Reactions are most efficient at pH 7.5–8.5, where NHS esters exhibit maximal reactivity .

Q. How can researchers design a basic protocol for conjugating SSES to amine-containing biomolecules?

  • Step 1 : Dissolve SSES in anhydrous DMSO (10 mM stock) to minimize hydrolysis.
  • Step 2 : Add SSES to the target molecule (e.g., protein, peptide) in a pH 8.0 buffer (e.g., 0.1 M sodium bicarbonate). Maintain a 5–10:1 molar excess of SSES to ensure complete labeling.
  • Step 3 : Incubate at 4°C for 2 hours to reduce nonspecific reactions.
  • Step 4 : Remove excess reagent via dialysis or size-exclusion chromatography. Validate conjugation via SDS-PAGE or mass spectrometry .

Advanced Research Questions

Q. What experimental variables most significantly impact the efficiency of SSES-mediated crosslinking, and how can they be optimized?

Key variables include:

  • Temperature : Elevated temperatures (e.g., 25°C vs. 4°C) accelerate hydrolysis, reducing active reagent availability. Use ice-cold buffers for long incubations .
  • Buffer composition : Avoid amine-containing buffers (e.g., Tris, glycine), which compete for reaction sites. Use HEPES or carbonate buffers instead .
  • Molar ratio : Titrate SSES excess (5:1 to 20:1) to balance labeling efficiency and aggregation risks. Monitor via fluorometry or UV-Vis spectroscopy .
  • Reaction time : Time-course experiments (15–240 minutes) can identify hydrolysis-driven efficiency declines .

Q. How should researchers address contradictions in crosslinking data when using SSES under varying pH conditions?

Discrepancies often arise from pH-dependent hydrolysis rates and competing side reactions (e.g., thiol vs. amine reactivity).

  • Troubleshooting :
  • Quantify free NHS ester concentrations using Ellman’s reagent (for thiol reactivity) or hydroxamate assays .
  • Compare conjugation yields at pH 7.0, 7.5, and 8.5 to isolate pH effects.
  • Use LC-MS/MS to identify unexpected adducts (e.g., hydrolyzed byproducts) .
    • Mitigation : Pre-equilibrate reaction mixtures to target pH and include hydrolysis controls (e.g., SSES + buffer without target molecule) .

Q. What advanced analytical techniques are recommended for characterizing SSES-modified biomolecules?

  • Chromatography : Reverse-phase HPLC with UV/Vis or fluorescence detection to resolve labeled vs. unlabeled species .
  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight shifts (+481.58 Da per SSES adduct) .
  • Structural analysis : Circular dichroism (CD) or NMR to assess conformational changes in labeled proteins .
  • Functional assays : Competitive binding assays (e.g., SPR) to verify retained bioactivity post-labeling .

Methodological Considerations

Q. How can researchers ensure reproducibility in SSES-based experiments across different laboratories?

  • Standardization : Use lyophilized SSES from a single batch and validate purity via NMR or elemental analysis.
  • Documentation : Report exact molar ratios, buffer compositions, and incubation conditions.
  • Inter-lab validation : Share aliquots of labeled conjugates for cross-validation using shared protocols .

Q. What are the best practices for handling SSES to minimize experimental artifacts?

  • Storage : Store desiccated at –20°C; avoid freeze-thaw cycles.
  • Safety : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact .
  • Stability testing : Pre-test SSES activity via a model reaction (e.g., conjugation to glycine) before critical experiments .

Data Interpretation and Validation

Q. How should researchers interpret unexpected mass spectrometry results in SSES-conjugated samples?

  • Artifact identification : Look for peaks corresponding to hydrolyzed SSES (loss of NHS group, –115.1 Da) or disulfide-linked dimers.
  • Quantitative analysis : Use isotopic labeling (e.g., SILAC) to distinguish specific vs. nonspecific adducts .

Q. What statistical approaches are suitable for analyzing dose-response data in SSES-mediated crosslinking studies?

  • Nonlinear regression : Fit data to a sigmoidal model to determine EC50 values for conjugation efficiency.
  • ANOVA : Compare labeling efficiencies across pH, temperature, or buffer conditions with post-hoc Tukey tests .

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